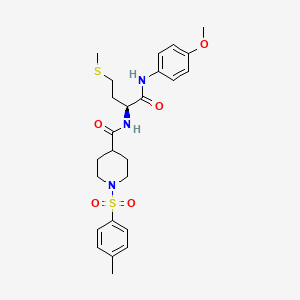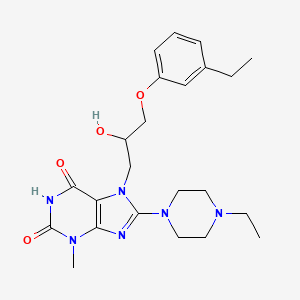![molecular formula C15H16ClN3OS B2747002 N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1049712-42-6](/img/structure/B2747002.png)
N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-d]pyrimidin-4-amine derivatives are a class of compounds that have been studied for their various therapeutic activities such as antimicrobial , antitubercular , antifungal , antiviral , anti-inflammatory , antidiabetic , antioxidant , and anticancer properties .
Synthesis Analysis
The synthesis of similar compounds, like N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives, involves reacting methyl 2-aminothiophene-3-carboxylate with urea to synthesize thieno[2,3-d]pyrimidine-2,4-diol . This is followed by the synthesis of 2,4-dichlorothieno[2,3-d]pyrimidine under the action of POCl3 . The resulting compound is then treated with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give the final product .Molecular Structure Analysis
The molecular structure of these compounds is confirmed by 1H and 13C NMR, and mass spectrometry data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include condensation, cyclization, substitution, and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically characterized by 1H NMR spectrum, 13C NMR spectrum, and melting point .Scientific Research Applications
Antifungal Activity
Thieno[2,3-d]pyrimidine derivatives have been synthesized and investigated for their antifungal properties. Some derivatives showed significant antifungal effects against Aspergillus species, indicating potential applications in developing new antifungal agents (Jafar et al., 2017).
Antimicrobial and Antitumor Activities
Derivatives of thieno[2,3-d]pyrimidine have been evaluated for antimicrobial and antitumor activities. These compounds displayed potent activity against various microbial strains and cancer cell lines, suggesting their potential in the development of new antimicrobial and anticancer therapies (El‐Wahab et al., 2015); (Hafez & El-Gazzar, 2017).
Molluscicidal Properties
Research on thiazolo[5,4-d]pyrimidines, a closely related class, has shown that these compounds possess molluscicidal properties, which could be utilized in controlling schistosomiasis by targeting the snail vectors (El-bayouki & Basyouni, 1988).
Synthesis and Pharmacological Applications
The synthesis and evaluation of novel oxo pyrimido pyrimidine derivatives have been explored, revealing various pharmacological and biological activities. These studies provide a foundation for further exploration into therapeutic applications of these compounds (Jadhav et al., 2022).
Mechanism of Action
Target of Action
Similar thieno[2,3-d]pyrimidin-4-amine derivatives have been reported to target acetyl-coa carboxylase enzyme , and some are known to inhibit EZH2 . These targets play crucial roles in various biological processes, including lipid biosynthesis and gene expression regulation, respectively.
Mode of Action
It’s suggested that similar compounds interact with their targets (like acetyl-coa carboxylase enzyme) by binding to them, thereby modulating their activity . This interaction can lead to changes in the biochemical processes controlled by these targets.
Biochemical Pathways
These pathways have downstream effects on cellular metabolism and cell growth, respectively .
Result of Action
Similar compounds have demonstrated antimicrobial activity and antitumor activity . These effects are likely a result of the compound’s interaction with its targets and the subsequent modulation of the associated biochemical pathways.
Future Directions
properties
IUPAC Name |
N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS.ClH/c1-3-19-12-6-4-11(5-7-12)18-14-13-8-10(2)20-15(13)17-9-16-14;/h4-9H,3H2,1-2H3,(H,16,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDGIIIDGBRESF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(SC3=NC=N2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Trifluoromethoxy)phenyl]guanidine;hydrochloride](/img/structure/B2746920.png)
![4-bromo-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide](/img/structure/B2746922.png)
![Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2746923.png)
![4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride](/img/structure/B2746927.png)
![2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2746930.png)
![Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate;hydrochloride](/img/structure/B2746931.png)

![2-(furan-2-yl)-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2746933.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2746934.png)



![N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide](/img/no-structure.png)